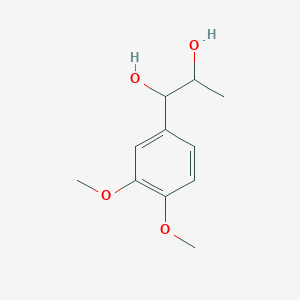
1-(3,4-二甲氧基苯基)丙烷-1,2-二醇
描述
The compound "1-(3,4-Dimethoxyphenyl)propane-1,2-diol" is a diol with methoxy substituents on the aromatic ring. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated. These studies provide insights into the behavior of methoxy groups on phenyl rings and the properties of related diol compounds.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the BF2 complex mentioned earlier exists as two polymorphs with different orientations of the methoxy groups, affecting the crystal packing and intermolecular interactions . Another compound, 3,3-diphenyl-1,2-oxathiolane-2,2-dioxide, crystallizes in the monoclinic space group, with its structure determined by X-ray analysis . These studies highlight the importance of molecular conformation and packing in determining the properties of the compounds.
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been explored, such as the regioselective halogenation of a diphenylpropane dione derivative, which occurs at specific positions depending on the reagents and conditions . Acid treatment of lignin derivatives leads to the formation of diarylpropanones, demonstrating the susceptibility of such compounds to undergo transformation under acidic conditions . These reactions provide a basis for understanding the reactivity of "1-(3,4-Dimethoxyphenyl)propane-1,2-diol" and its potential chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various techniques. The BF2 complex exhibits chromic effects and solid-state emission that can be modulated by external stimuli . The crystallization behavior of a dimethoxyphenoxy derivative shows spontaneous resolution into enantiomers, indicating chiral properties . Copolymers containing a methacryloxyphenyl propane derivative have been studied for their hardness, abrasion resistance, and other physical properties relevant to dental applications . These findings suggest that "1-(3,4-Dimethoxyphenyl)propane-1,2-diol" may also possess unique physical and chemical properties that could be exploited in various applications.
科研应用
结晶和对映体分离
化合物1-(3,4-二甲氧基苯基)丙烷-1,2-二醇已被研究其结晶特性。Bredikhin等人(2017年)的研究探讨了一个密切相关化合物(3-(2,6-二甲氧基苯氧基)丙烷-1,2-二醇)的相行为,指出其通过结晶具有自发分辨和对映体分离的倾向。该研究突出了形成具有中等对映体过量值的结晶沉淀,表明该化合物在手性分离过程中的潜力 (Bredikhin, A. A., Bredikhina, Z. A., Antonovich, O. A., Zakharychev, D., & Krivolapov, D., 2017)。
木质素模型化合物研究
该化合物还用于与木质素相关的研究中,木质素是一种复杂的植物衍生聚合物。Yokoyama(2015年)利用了一个相关的木质素模型化合物,2-(2-甲氧基苯氧基)-1-(3,4-二甲氧基苯基)丙烷-1,3-二醇,以了解木质素酸解过程中β-O-4键裂解机制。这项研究为了解涉及木质素降解的化学过程提供了见解,这对于开发高效的生物质利用方法至关重要 (Yokoyama, T., 2015)。
酶氧化研究
Chen等人(2000年)研究了1-(3,4-二甲氧基苯基)-1-丙烯的酶氧化,导致形成1-(3,4-二甲氧基苯基)丙烷-1,2-二醇及其衍生物。这项研究对于了解酶途径和在生物催化中的潜在应用具有重要意义 (Chen, C. L., Potthast, A., Rosenau, T., Gratzl, J., Kirkman, A., Nagai, D., & Miyakoshi, T., 2000)。
聚合物合成
Rahim(2020年)对合成新型聚乙炔进行了研究,使用了包括1-(3,4-二甲氧基苯基)丙烷-2-基丙-2-炔基氨酸酯在内的化合物,与1-(3,4-二甲氧基苯基)丙烷-1,2-二醇密切相关。这项研究在聚合物化学领域具有重要意义,展示了该化合物在开发具有潜在应用于各个行业的新材料中的作用 (Rahim, E. A., 2020)。
性质
IUPAC Name |
1-(3,4-dimethoxyphenyl)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3/h4-7,11-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGABKKBQQGFTLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)OC)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)propane-1,2-diol | |
CAS RN |
20133-19-1 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20133-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl isoeugenol glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020133191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-DIMETHOXYPHENYL)PROPANE-1,2-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6222F124L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。




![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)
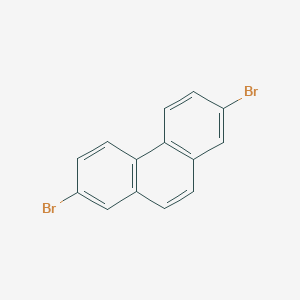

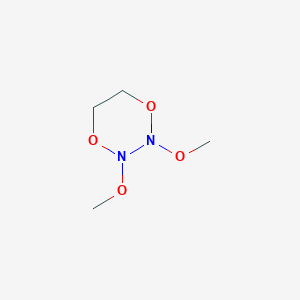
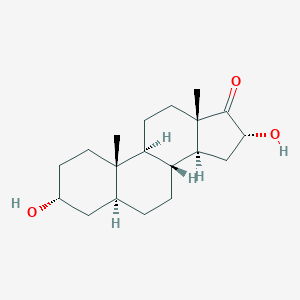


![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)
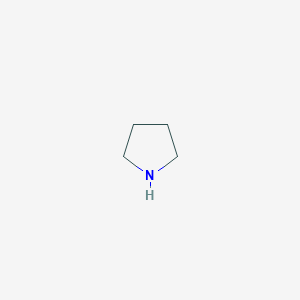

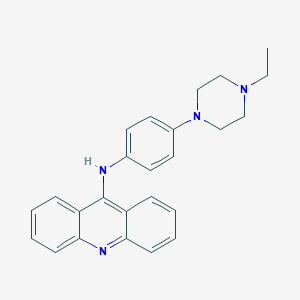
![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)
![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)